(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine
Overview
Description
(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is a heterocyclic aromatic amine derived from benzimidazole This compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the benzimidazole ring and an amine group attached to the 2-position
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a range of biological activities, suggesting that they can induce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with formaldehyde and ammonium chloride in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (1H-Benzo[d]imidazol-2-yl)methanamine
- (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine
- (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Uniqueness
(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is unique due to the presence of two methyl groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to different properties and applications .
Properties
IUPAC Name |
(4,5-dimethyl-1H-benzimidazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8/h3-4H,5,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVHWCQLKPLUNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260322 | |
Record name | 6,7-Dimethyl-1H-benzimidazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-11-4 | |
Record name | 6,7-Dimethyl-1H-benzimidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethyl-1H-benzimidazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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